(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.
Coupling Reactions: The benzoxazole derivative is then coupled with a brominated phenylprop-2-enamide using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Product Formation: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, resulting in the formation of saturated amides.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Saturated amides.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Antimicrobial Activity: Benzoxazole derivatives are known for their antimicrobial properties.
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzoxazole core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The methoxy and bromine substituents can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide: Lacks the bromine and methoxy substituents.
(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide: Lacks the bromine substituent.
(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-phenyl)prop-2-enamide: Lacks the methoxy substituent.
Uniqueness
The presence of both bromine and methoxy groups in (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide enhances its chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-28-20-11-10-17(24)13-15(20)9-12-22(27)25-18-6-4-5-16(14-18)23-26-19-7-2-3-8-21(19)29-23/h2-14H,1H3,(H,25,27)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLPQHJIFQCGIR-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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